Cas no 2679808-73-0 ((4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

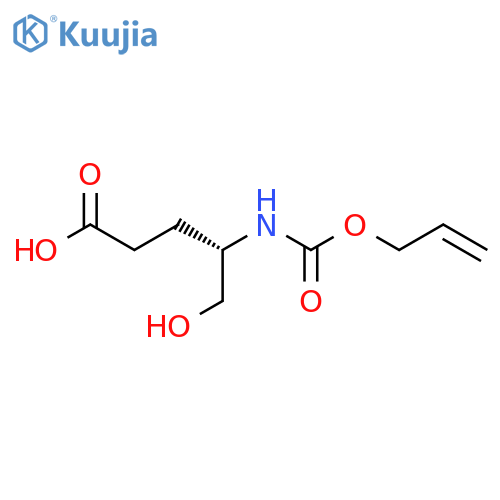

2679808-73-0 structure

商品名:(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2679808-73-0

- EN300-28273676

- (4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid

- (4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid

-

- インチ: 1S/C9H15NO5/c1-2-5-15-9(14)10-7(6-11)3-4-8(12)13/h2,7,11H,1,3-6H2,(H,10,14)(H,12,13)/t7-/m0/s1

- InChIKey: ZDCKEPWCSJJYSI-ZETCQYMHSA-N

- ほほえんだ: OC[C@H](CCC(=O)O)NC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 217.09502258g/mol

- どういたいしつりょう: 217.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 8

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 95.9Ų

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273676-5.0g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 5.0g |

$4060.0 | 2025-03-19 | |

| Enamine | EN300-28273676-0.1g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 0.1g |

$1232.0 | 2025-03-19 | |

| Enamine | EN300-28273676-5g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 5g |

$4060.0 | 2023-09-09 | ||

| Enamine | EN300-28273676-0.25g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 0.25g |

$1288.0 | 2025-03-19 | |

| Enamine | EN300-28273676-0.5g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 0.5g |

$1344.0 | 2025-03-19 | |

| Enamine | EN300-28273676-10.0g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 10.0g |

$6020.0 | 2025-03-19 | |

| Enamine | EN300-28273676-1g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 1g |

$1400.0 | 2023-09-09 | ||

| Enamine | EN300-28273676-2.5g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 2.5g |

$2745.0 | 2025-03-19 | |

| Enamine | EN300-28273676-0.05g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 0.05g |

$1176.0 | 2025-03-19 | |

| Enamine | EN300-28273676-1.0g |

(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid |

2679808-73-0 | 95.0% | 1.0g |

$1400.0 | 2025-03-19 |

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 関連文献

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

2679808-73-0 ((4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬